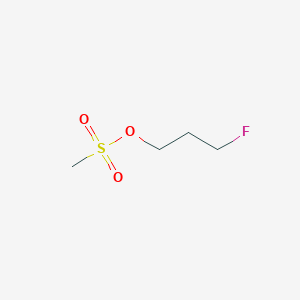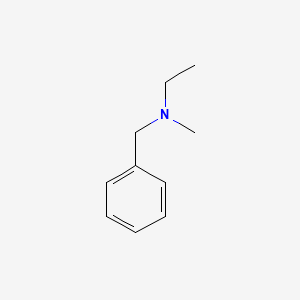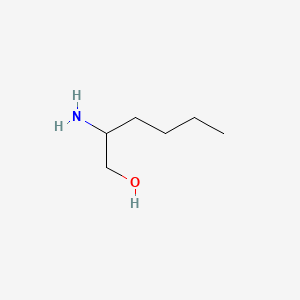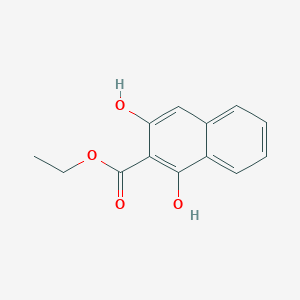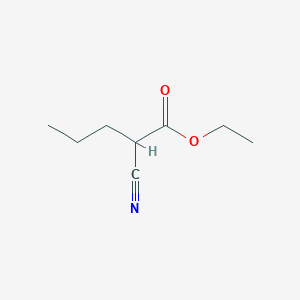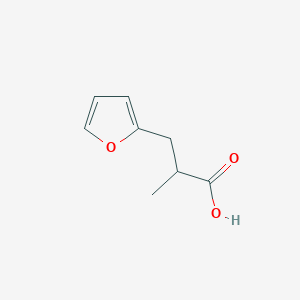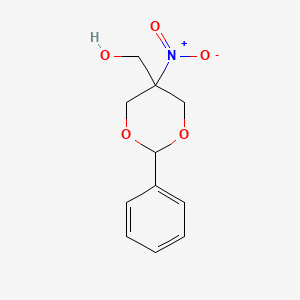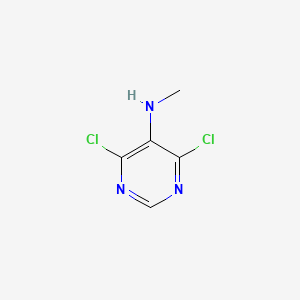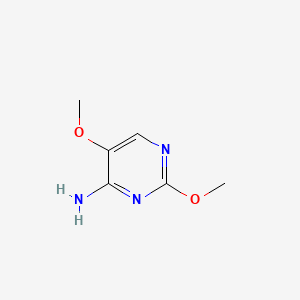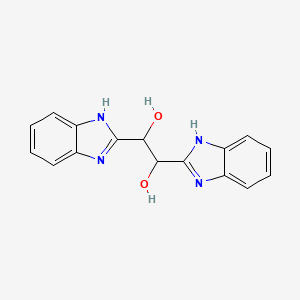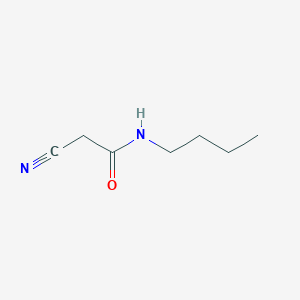
n-Butyl-2-cyanoacetamide
描述
n-Butyl-2-cyanoacetamide: is an organic compound with the molecular formula C₇H₁₂N₂O. It is a derivative of cyanoacetamide, where the hydrogen atom on the nitrogen is replaced by a butyl group. This compound is known for its applications in organic synthesis, particularly in the formation of heterocyclic compounds.
作用机制
Target of Action
n-Butyl-2-cyanoacetamide is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, the reaction of the active methylene moiety of N-(benzothiazol-2-yl)-2-cyanoacetamide with phenyl isothiocyanate yielded a non-isolable intermediate potassium sulphide salt . This salt reacted in situ with phenacyl bromide to afford N-(benzothiazol-2-yl)-2-cyano-2-(3,4-diphenylthiazol-2-ylidene)acetamide .
Biochemical Pathways
It’s known that cyanoacetamide derivatives are used to build various organic heterocycles , which are key structures in many biologically active compounds. Therefore, it’s plausible that this compound could influence a variety of biochemical pathways through its interactions with these heterocyclic compounds.
Pharmacokinetics
It’s known that the compound is a solid or liquid at room temperature , which could potentially influence its absorption and distribution in the body
Result of Action
Given that cyanoacetamide derivatives are used to build various organic heterocycles , it’s plausible that this compound could have a variety of effects at the molecular and cellular level, depending on the specific heterocyclic compounds it interacts with.
Action Environment
It’s known that the compound is stable at room temperature , suggesting that it could potentially be influenced by changes in temperature
生化分析
Biochemical Properties
n-Butyl-2-cyanoacetamide is known to participate in biochemical reactions, particularly in the formation of heterocyclic compounds
Cellular Effects
Cyanoacetamide derivatives, a class to which this compound belongs, have been reported to exhibit diverse biological activities . These compounds may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound can undergo reactions with common bidentate reagents to form a variety of heterocyclic compounds . This suggests that it may interact with biomolecules, potentially influencing enzyme activity and gene expression.
Metabolic Pathways
It is known that cyanoacetamide derivatives can participate in a variety of condensation and substitution reactions , suggesting that this compound may interact with various enzymes and cofactors.
准备方法
Synthetic Routes and Reaction Conditions:
Direct Alkylation: One common method involves the direct alkylation of cyanoacetamide with butyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Cyanoacetylation of Amines: Another method involves the cyanoacetylation of butylamine with cyanoacetic acid or its esters. This reaction can be catalyzed by bases such as triethylamine or pyridine and is usually performed in solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of n-butyl-2-cyanoacetamide often involves the continuous flow process where butylamine and cyanoacetic acid are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions:
Condensation Reactions: n-Butyl-2-cyanoacetamide can undergo condensation reactions with aldehydes and ketones to form various heterocyclic compounds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Reduction Reactions: The cyano group in this compound can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Condensation: Aldehydes or ketones, basic catalysts (e.g., sodium ethoxide), and solvents like ethanol.
Substitution: Nucleophiles such as amines or thiols, and solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products:
Heterocyclic Compounds: Formed through condensation reactions.
Substituted Cyanoacetamides: Formed through nucleophilic substitution.
Amines: Formed through reduction of the cyano group.
科学研究应用
Chemistry: n-Butyl-2-cyanoacetamide is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds which are important in medicinal chemistry.
Biology and Medicine: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and dyes. Its ability to form stable intermediates makes it valuable in various chemical manufacturing processes.
相似化合物的比较
n-Butyl-2-cyanoacetate: Similar structure but with an ester group instead of an amide.
n-Butyl-2-cyanoacrylate: Contains a cyano group and an acrylate moiety.
n-Butyl-2-cyanoacetamide derivatives: Various derivatives with different substituents on the nitrogen or carbon atoms.
Uniqueness: this compound is unique due to its combination of a butyl group and a cyanoacetamide moiety, which imparts specific reactivity and stability. This makes it a versatile intermediate in the synthesis of complex organic molecules.
属性
IUPAC Name |
N-butyl-2-cyanoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-2-3-6-9-7(10)4-5-8/h2-4,6H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZNARROBKPUST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80960193 | |
| Record name | N-Butyl-2-cyanoethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80960193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39581-21-0 | |
| Record name | NSC81847 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Butyl-2-cyanoethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80960193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of n-butyl-2-cyanoacetamide in the synthesis of 1H-pyrazolo[1,2-b]phthalazines?
A1: this compound serves as a crucial building block in the synthesis of diverse 1H-pyrazolo[1,2-b]phthalazine derivatives. The research by [] highlights its reaction with phthalaldehyde and various hydrazines. This three-component reaction proceeds efficiently without the need for a catalyst, offering a simplified and potentially cost-effective approach to these valuable heterocyclic compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


